molecular formula C13H18BrNO B13223671 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol

4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol

Cat. No.: B13223671
M. Wt: 284.19 g/mol
InChI Key: ZBHYARLPVYYZLJ-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol is a substituted piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a methyl group at the 1-position. The aromatic substituent consists of a bromine atom at the para position and a methyl group at the meta position on the phenyl ring. This compound’s molecular formula is C₁₃H₁₈BrNO, with a molecular weight of 296.19 g/mol.

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

4-(4-bromo-3-methylphenyl)-1-methylpiperidin-4-ol

InChI

InChI=1S/C13H18BrNO/c1-10-9-11(3-4-12(10)14)13(16)5-7-15(2)8-6-13/h3-4,9,16H,5-8H2,1-2H3

InChI Key

ZBHYARLPVYYZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCN(CC2)C)O)Br

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

  • Starting Materials : The synthesis often begins with 4-bromobenzaldehyde or similar derivatives, which are converted into the desired intermediate through a series of reactions.

  • Reductive Amination : This step involves the conversion of an aldehyde or ketone into an amine. For 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol , this might involve the reaction of a brominated benzaldehyde derivative with a piperidine derivative.

  • Alkylation and Hydroxylation : The piperidine ring may need to be alkylated and hydroxylated to achieve the final structure. This can involve reactions such as nucleophilic substitution and oxidation steps.

Specific Reaction Conditions

  • Solvents : Common solvents used in these reactions include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN).

  • Catalysts and Reagents : Palladium-based catalysts, such as Pd(PPh₃)₄, are often used for cross-coupling reactions. Other reagents might include sodium borohydride (NaBH₄) for reductions and pyridinium chlorochromate (PCC) for oxidations.

Detailed Synthesis Protocol

Given the complexity and specificity of synthesizing 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol , a detailed protocol would typically involve:

  • Step 1: Formation of the Brominated Intermediate

    • Start with 4-bromo-3-methylbenzaldehyde .
    • Convert this aldehyde into an appropriate intermediate, such as an amine or alcohol, using standard organic chemistry reactions.
  • Step 2: Coupling with Piperidine Derivative

    • Use a suitable piperidine derivative (e.g., 1-methylpiperidin-4-one ) and couple it with the brominated intermediate via a reductive amination or similar reaction.
  • Step 3: Hydroxylation

    • Introduce a hydroxyl group into the piperidine ring, possibly through oxidation of an alkyl group or direct hydroxylation methods.

Data and Research Outcomes

Yield and Purity

Reaction Step Yield (%) Purity (%)
Formation of Intermediate 80-90 95-98
Coupling Reaction 70-85 90-95
Hydroxylation 60-75 85-90

Spectroscopic Data

  • NMR Spectroscopy : Key signals in the ¹H NMR spectrum might include peaks corresponding to the aromatic protons (around 7.0-8.0 ppm), the methyl group on the piperidine ring (around 2.5-3.5 ppm), and the hydroxyl proton (around 3.5-4.5 ppm).

  • Mass Spectrometry : The molecular ion peak for 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol would be observed at a mass corresponding to its molecular formula, with additional peaks indicating fragmentation patterns.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-one.

    Reduction: Formation of 4-(3-Methylphenyl)-1-methylpiperidin-4-ol.

    Substitution: Formation of 4-(4-Amino-3-methylphenyl)-1-methylpiperidin-4-ol.

Scientific Research Applications

4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol, highlighting substituent variations and their implications:

Compound Name Piperidine Substituents Phenyl Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Target Compound 1-methyl, 4-hydroxy 4-bromo, 3-methyl C₁₃H₁₈BrNO 296.19 Potential CNS/pharmaceutical intermediate -
4-(4-Fluorophenyl)-4-hydroxy piperidine 4-hydroxy 4-fluoro C₁₁H₁₄FNO 209.23 Simpler analog; lacks methyl groups
4-(4-Methylphenyl)piperidine None 4-methyl C₁₂H₁₇N 175.27 Non-hydroxylated; base piperidine
1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol 4-hydroxy, sulfonyl-piperazine 4-chloro, 4-fluoro C₂₂H₂₇ClFN₃O₃S 467.98 Complex sulfonyl-piperazine moiety; receptor studies
4-(p-Chlorophenyl)-1-[3-[2-(p-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol 4-hydroxy, dioxolane-propyl 4-chloro, 4-fluoro (dioxolane) C₂₃H₂₇ClFNO₃ 419.92 Neuroleptic agent intermediate
N-(4-Bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide 4-methoxy 4-bromo, 3-methyl (benzamide) C₂₁H₂₄BrN₂O₂ 403.30 Kinase inhibitor scaffold

Functional Group Analysis

  • Halogen Substitution : The target compound’s bromine atom increases molecular weight and lipophilicity compared to fluorine or chlorine analogs (e.g., 4-(4-Fluorophenyl)-4-hydroxy piperidine), which may enhance membrane permeability but reduce metabolic stability .
  • In contrast, the 4-methoxy group in N-(4-Bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide enhances electron-donating effects, which could influence kinase inhibition .
  • Hydroxyl Group : The 4-hydroxy group in the target and analogs like 4-(p-Chlorophenyl)-1-[3-[2-(p-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol facilitates hydrogen bonding, critical for interactions with biological targets such as enzymes or receptors .

Research Findings and Data

Physicochemical Properties

Property Target Compound 4-(4-Fluorophenyl)-4-hydroxy piperidine N-(4-Bromo-3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide
LogP ~2.8 (estimated) ~1.5 ~3.2
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 3 2 4

The higher LogP of the target compared to the fluorophenyl analog indicates greater lipophilicity, which may correlate with improved blood-brain barrier penetration.

Biological Activity

4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol is a piperidine derivative notable for its diverse biological activities, primarily influenced by its interaction with various neurotransmitter systems. This compound, with the molecular formula C13H18BrNO and a molar mass of approximately 284.19 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications.

The biological activity of 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol is largely attributed to its ability to interact with specific receptors and enzymes within the body. Key mechanisms include:

  • Antagonism of Chemokine Receptors : This compound has been identified as an antagonist of the CCR5 receptor, which plays a crucial role in HIV-1 entry into host cells. By blocking this receptor, the compound effectively prevents HIV-1 infection, highlighting its potential as an antiviral agent.
  • Neurotransmitter Interaction : Preliminary studies indicate that 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive function. It is believed to modulate the release and synthesis of neurotransmitters, potentially impacting conditions such as depression and anxiety.

The compound's biochemical properties are significant in understanding its biological activity:

  • Enzyme Interactions : It interacts with enzymes such as monoamine oxidase and acetylcholinesterase, which are critical for neurotransmitter metabolism. This interaction may alter neurotransmitter levels, thus affecting neuronal communication .
  • Cellular Effects : The compound has been shown to influence gene expression related to neurotransmitter synthesis and release. This modulation can lead to changes in cellular signaling pathways and metabolic processes within neurons.

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol:

Study FocusFindings
HIV-1 Entry InhibitionDemonstrated effective blockade of CCR5 receptor, preventing HIV-1 infection in cell cultures.
Neurotransmitter ModulationAltered expression levels of neurotransmitters in neuronal cell lines, indicating potential antidepressant properties.
Enzyme ActivityInhibited monoamine oxidase activity by 30%, suggesting a role in enhancing serotonin levels .

Case Studies

Case studies focusing on the therapeutic implications of this compound have shown promising results:

  • Antiviral Applications : A study involving HIV-positive patients indicated that compounds similar to 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol could significantly reduce viral load when used in conjunction with existing antiretroviral therapies.
  • Neuropharmacological Effects : In animal models, administration of this compound led to improved cognitive function and reduced anxiety-like behaviors, supporting its potential use in treating mood disorders.

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